2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide” is a chemical compound with a molecular formula of C23H21FN4O3 . It is also known as "2- (4-ethoxyphenyl)-4H,5H-pyrazolo [1,5-a]pyrazin-4-one" .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrazin ring, which is a type of heterocyclic compound. This ring is substituted with an ethoxyphenyl group at the 2-position and a phenylacetamide group at the 5-position . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups.Physical and Chemical Properties Analysis
The compound has a molecular weight of 420.436 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the sources I found.Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, revealing significant antioxidant activities. These complexes are formed through hydrogen bonding, leading to supramolecular architectures. Their antioxidant potential was evaluated using various in vitro assays, highlighting their relevance in medicinal chemistry and materials science (Chkirate et al., 2019).
Pharmacological Evaluation
Another study focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive analysis demonstrated the potential of these compounds in various pharmacological applications, providing a foundation for further drug development (Faheem, 2018).
Antimicrobial and Antifungal Activities
Synthesized thiazole derivatives incorporating pyrazole moieties have shown significant antimicrobial and antifungal activities. This study emphasizes the utility of these compounds in developing new antimicrobial agents, with certain derivatives displaying high efficacy against a range of bacterial and fungal strains (Saravanan et al., 2010).
Inhibition of Fatty Acid Synthesis
Research on chloroacetamide derivatives, including pyrazole-related structures, investigated their role in inhibiting fatty acid synthesis in green algae. This study provides insights into the mechanisms of action of herbicides and their potential environmental impacts, highlighting the diverse applications of pyrazole-acetamide derivatives in both biological and environmental contexts (Weisshaar & Böger, 1989).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-2-29-18-10-8-16(9-11-18)19-14-20-22(28)25(12-13-26(20)24-19)15-21(27)23-17-6-4-3-5-7-17/h3-14H,2,15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHJRBPBVZPMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.